2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile
Description
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is a nitrobenzonitrile derivative featuring a morpholine-ethylamino substituent at the 2-position of the benzene ring. The nitro group at the 5-position contributes to electron-withdrawing effects, influencing reactivity and interactions in biological or material systems. This compound has been cataloged as a research chemical (CAS: 1181457-98-6) but is listed as discontinued in commercial inventories .
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJKWJAKUOSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 2-(morpholin-4-yl)ethylamine under specific conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Scientific Research Applications
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Chemical Biology: It is used to study cellular processes and molecular mechanisms in biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical entities and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Nitrobenzonitrile Derivatives
Nitrobenzonitrile derivatives are a versatile class of compounds with applications in pharmaceuticals, dyes, and organic synthesis. Below is a comparative analysis of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile and key analogs:
Structural and Physicochemical Properties
Key Observations:
- This may enhance solubility in aqueous or polar organic solvents relative to more lipophilic analogs like 2-[(2-chlorobenzyl)amino]-5-nitrobenzonitrile .
- Thermal Stability: Azo-containing derivatives (e.g., 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile) exhibit higher molecular weights and may decompose at elevated temperatures (~634.7°C boiling point reported for a related azo compound) .
Biological Activity
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in research and therapy.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 276.29 g/mol. The compound features a morpholine ring, a nitro group, and a benzonitrile moiety, which contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It has been shown to:
- Inhibit Enzyme Activity : The compound can modulate the activity of certain enzymes, potentially affecting metabolic pathways.
- Bind to Proteins : It selectively binds to proteins, influencing their conformational states and activities. This interaction is vital for understanding its mechanism at the molecular level.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, although further research is needed to elucidate the underlying mechanisms.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers found that it significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via caspase activation. This finding positions the compound as a promising candidate for further development as an anticancer agent.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds promise for various applications:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Proteomics Research : The compound is utilized as a biochemical tool for studying protein interactions and functions, enhancing our understanding of cellular processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
